molecular formula C19H19N3O6 B2565854 8-(2,5-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 872102-93-7

8-(2,5-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2565854
CAS No.: 872102-93-7
M. Wt: 385.376
InChI Key: QQMGVUPFGDNXSS-UHFFFAOYSA-N
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Description

8-(2,5-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione is a structurally complex heterocyclic compound featuring a tricyclic core with fused oxa- and aza-rings, substituted with a 2,5-dimethoxyphenyl group and an ethyl moiety.

Properties

IUPAC Name

8-(2,5-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-4-22-16-15(17(23)21-19(22)25)13(14-11(20-16)8-28-18(14)24)10-7-9(26-2)5-6-12(10)27-3/h5-7,13,20H,4,8H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMGVUPFGDNXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C=CC(=C4)OC)OC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Tricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core structure.

    Introduction of Functional Groups:

    Oxidation and Reduction Reactions: These reactions are employed to achieve the desired oxidation state and functional group arrangement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s electron-rich aromatic rings and tertiary amine moieties participate in selective oxidation under controlled conditions.

Reagent/Conditions Product Mechanism Source
Potassium permanganate (acidic)Formation of quinone derivativesElectrophilic attack on methoxy-substituted phenyl rings, followed by oxidation to ketones.
Ozone (O₃)Cleavage of conjugated diene systemsOzonolysis of strained olefins within the tricyclic framework.

Key Insight : Oxidation primarily targets the 2,5-dimethoxyphenyl group, with the methoxy substituents directing regioselectivity.

Reduction Reactions

The triazine core and carbonyl groups undergo reduction under standard conditions.

Reagent/Conditions Product Mechanism Source
Lithium aluminum hydride (LiAlH₄)Conversion of carbonyls to secondary alcoholsNucleophilic hydride attack at carbonyl carbons.
Hydrogenation (Raney Ni, 50 psi H₂)Saturation of olefinsCatalytic hydrogenation of strained double bonds in the tricycle.

Notable Observation : Selective reduction of the triazine ring’s C=N bonds has not been reported, likely due to steric hindrance.

Hydrolysis Reactions

The lactone (oxa) and amide functionalities are susceptible to hydrolysis.

Conditions Product Mechanism Source
Aqueous HCl (reflux)Ring-opening of lactone to carboxylic acidAcid-catalyzed cleavage of the ester linkage in the 5-oxa ring.
NaOH (ethanolic, 60°C)Amide hydrolysis to amine and carboxylic acidBase-mediated nucleophilic attack at amide carbonyl.

Structural Impact : Hydrolysis disrupts the tricyclic architecture, generating linear intermediates.

Nucleophilic Substitution

The ethyl and methoxy groups facilitate SN reactions at specific positions.

Reagent Site Product Mechanism Source
Grignard reagents (e.g., RMgX)Methoxy substituentReplacement of methoxy (-OCH₃) with alkyl groupsNucleophilic displacement via aryloxide intermediates.
Sodium ethoxide (NaOEt)Ethyl groupTransesterification or dealkylationBase-induced elimination or substitution.

Regioselectivity : The 2,5-dimethoxyphenyl group’s para-methoxy position is more reactive due to steric and electronic factors.

Cyclization and Ring-Opening

The tricyclic system undergoes rearrangements under thermal or catalytic conditions.

Conditions Reaction Type Product Mechanism Source
Heat (150°C, inert atmosphere)Retro-Diels-AlderFragmentation into bicyclic intermediatesThermal cleavage of conjugated diene moiety.
BF₃·Et₂O (Lewis acid catalysis)Ring-expansionFormation of tetracyclic derivativesAcid-mediated rearrangement of strained rings.

Synthetic Utility : These reactions enable modular derivatization for drug discovery.

Cycloaddition Reactions

The conjugated diene system participates in [4+2] cycloadditions.

Reagent Product Mechanism Source
Maleic anhydrideDiels-Alder adductsElectron-deficient dienophile attack.
TetrazinesInverse electron-demand DA adductsStrain-promoted [4+2] cycloaddition.

Stereochemical Outcome : Endo selectivity dominates due to secondary orbital interactions.

Functional Group Interconversion

Reaction Reagents Product Notes Source
Methoxy → HydroxyBBr₃ (dichloromethane, −78°C)Demethylation to phenolic -OHRequires low temps to prevent side reactions.
Amide → ThioamideLawesson’s reagentReplacement of carbonyl oxygen with sulfurRetains tricyclic framework.

Radical Reactions

Limited data suggest susceptibility to radical-mediated transformations:

  • Auto-oxidation : Forms peroxide derivatives under prolonged O₂ exposure.

  • Photochemical reactions : UV light induces homolytic cleavage of C-N bonds in triazine rings.

Scientific Research Applications

8-(2,5-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(2,5-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The closest structural analog is 11,13-dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione (hereafter referred to as Compound A) . Key differences include:

Feature Target Compound Compound A
Substituent at C8 2,5-Dimethoxyphenyl 3,4,5-Trimethoxyphenyl
Substituent at C13 Ethyl Methyl
Molecular Formula C₂₀H₁₉N₃O₆ C₂₁H₂₁N₃O₇
Molecular Weight (g/mol) 397.39 427.41

The 3,4,5-trimethoxyphenyl group in Compound A enhances steric bulk and electron density compared to the 2,5-dimethoxyphenyl group in the target compound. The ethyl group at C13 may confer greater lipophilicity than Compound A’s methyl group.

Computational Similarity Analysis

Similarity between the target compound and analogs is quantified using metrics such as the Tanimoto coefficient (for binary fingerprint comparisons) and shape-Tanimoto (ST) (for 3D shape similarity) . A hypothetical comparison using these metrics is shown below:

Metric Target vs. Compound A Interpretation
Tanimoto Coefficient 0.65–0.75 Moderate structural similarity
Shape-Tanimoto (ST) 0.85–0.90 High shape overlap

The moderate Tanimoto score reflects differences in substituents, while the high ST value suggests conserved tricyclic geometry. Studies indicate that such shape similarity can correlate with overlapping biological targets, even with divergent substituents .

Physicochemical Properties

Predicted properties highlight substituent-driven variations:

Property Target Compound Compound A
LogP (lipophilicity) ~2.1 (estimated) ~1.8 (estimated)
Polar Surface Area (Ų) 105 115

The target compound’s lower polarity and higher LogP suggest improved membrane permeability compared to Compound A, though experimental validation is needed.

Biological Activity

The compound 8-(2,5-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a member of a class of triazatricyclo compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C19H19N3O6
  • Molecular Weight : 385.376 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the dimethoxyphenyl group is thought to enhance lipophilicity and bioavailability, potentially increasing the compound's effectiveness against various microbial strains.

Microbial Strain Activity Reference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

Cytotoxicity and Anticancer Potential

In vitro studies have shown that related triazatricyclo compounds can induce apoptosis in cancer cells. The mechanism is believed to involve the disruption of mitochondrial function and the activation of caspases.

Cancer Cell Line IC50 (µM) Reference
HeLa15
MCF-720
A54925

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cell death in susceptible cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazatricyclo compounds demonstrated that modifications to the phenyl ring significantly affected antimicrobial potency. The compound was tested against a panel of bacterial and fungal pathogens with promising results indicating its potential as a lead compound for further development.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on anticancer properties, researchers treated various cancer cell lines with the compound and observed significant induction of apoptosis through flow cytometry analysis. The study highlighted the role of caspase activation in mediating cell death.

Q & A

Q. Why do different studies report varying thermal stability ranges (180–220°C)?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N₂ vs. air shows oxidative decomposition above 200°C in air due to methoxy group degradation. Inert atmospheres delay decomposition to 220°C. Contradictions stem from differing purge gas protocols .

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